molecular formula C16H25Cl2N B13447065 Desmethyl Sibutramine-d6, Hydrochloride

Desmethyl Sibutramine-d6, Hydrochloride

Cat. No.: B13447065
M. Wt: 308.3 g/mol
InChI Key: OUVFHVJVFLFXPQ-ODNNWHACSA-N
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Description

Desmethyl Sibutramine-d6, Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of desmethylsibutramine, an active metabolite of the anorectic drug sibutramine. This compound is often utilized in analytical and bioanalytical studies due to its stable isotope labeling, which aids in the precise quantification and analysis of metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Sibutramine-d6, Hydrochloride involves the deuteration of desmethylsibutramineThe reaction conditions often require a deuterium source, such as deuterium gas or deuterated solvents, and a suitable catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Sibutramine-d6, Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

Desmethyl Sibutramine-d6, Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Desmethyl Sibutramine-d6, Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The compound’s molecular targets include the norepinephrine transporter, serotonin transporter, and dopamine transporter, which are involved in the regulation of mood, appetite, and energy balance .

Comparison with Similar Compounds

Similar Compounds

    Desmethylsibutramine: The non-deuterated form of Desmethyl Sibutramine-d6, Hydrochloride, used in similar research applications.

    Sibutramine: The parent compound, used as an appetite suppressant in the treatment of obesity.

    N-ethylsibutramine: A derivative with similar pharmacological properties but different metabolic pathways.

    3,4-dichlorosibutramine: Another derivative with enhanced potency as a monoamine reuptake inhibitor

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for more accurate and precise analytical measurements. This feature makes it particularly valuable in research settings where quantification and tracing of metabolic pathways are critical .

Properties

Molecular Formula

C16H25Cl2N

Molecular Weight

308.3 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i4D2,9D2,10D2;

InChI Key

OUVFHVJVFLFXPQ-ODNNWHACSA-N

Isomeric SMILES

[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC)([2H])[2H])[2H].Cl

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl

Origin of Product

United States

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